N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
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Overview
Description
N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide is a member of acetamides and an anilide.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds : A study by Krauze et al. (2007) explores the synthesis of alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide through one-pot cyclocondensation reactions involving benzylidenemalononitrile and related compounds. This research contributes to the development of new heterocyclic assemblies with potential biological activities (Krauze, Vilums, Sīle, & Duburs, 2007).
Antimicrobial Agents : Darwish et al. (2014) synthesized novel thiazole, pyridone, and other heterocyclic compounds incorporating sulfamoyl moiety, showing promise as antimicrobial agents. This research is significant in developing new compounds for antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity : Research by Horishny et al. (2021) involved the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity. The study highlights the potential of these compounds in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).
Pharmacological Applications
Antiallergic Agents : A study by Muramatsu et al. (1993) on N-[3-(5H-dibenzo[a, d]cyclohepten-5-ylidene)propyl]-N-methylamino-alkanoic acid derivatives revealed their potential as antiallergic agents. This study contributes to understanding the pharmacological activities of such compounds (Muramatsu, Sawanishi, Iwasaki, Kakiuchi, Ohashi, Kato, & Ito, 1993).
Hypoglycemic Activity : Nikalje et al. (2012) synthesized novel 2, 4-hiazolidinedione derivatives and evaluated their hypoglycemic activity. This research provides insights into developing new treatments for diabetes (Nikalje, Deshp, & Une, 2012).
Anti-Inflammatory Activity : Research by Sunder and Maleraju (2013) on N-(3-chloro-4-flurophenyl)acetamide derivatives showed significant anti-inflammatory activity, indicating their potential for treating inflammation-related conditions (Sunder & Maleraju, 2013).
Properties
Molecular Formula |
C18H16N4O5 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[4-[[1-(furan-2-ylmethyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C18H16N4O5/c1-11(23)20-13-6-4-12(5-7-13)19-9-15-16(24)21-18(26)22(17(15)25)10-14-3-2-8-27-14/h2-9,25H,10H2,1H3,(H,20,23)(H,21,24,26) |
InChI Key |
GSVKDAYOQFEOIG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=CO3)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=CO3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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